2-(naphthalen-1-yloxy)-N'-[(E)-(2-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a nitrophenyl group, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method starts with the reaction of naphthalen-1-ol with a suitable halogenated propane derivative to form 2-(naphthalen-1-yloxy)propane. This intermediate is then reacted with hydrazine hydrate to yield 2-(naphthalen-1-yloxy)propanehydrazide. Finally, the hydrazide is condensed with 2-nitrobenzaldehyde under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Electrophilic reagents such as bromine (Br2) or chloromethyl methyl ether (ClCH2OCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the hydrazide linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yloxy)propanehydrazide
- (2RS)-3-(naphthalen-1-yloxy)propane-1,2-diol
Uniqueness
Compared to similar compounds, 2-(naphthalen-1-yloxy)-N’-[(E)-(2-nitrophenyl)methylidene]propanehydrazide stands out due to the presence of the nitrophenyl group, which imparts unique redox properties and potential bioactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-(2-nitrophenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C20H17N3O4/c1-14(27-19-12-6-9-15-7-2-4-10-17(15)19)20(24)22-21-13-16-8-3-5-11-18(16)23(25)26/h2-14H,1H3,(H,22,24)/b21-13+ |
InChI Key |
LJADSYQIHPWSAL-FYJGNVAPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1[N+](=O)[O-])OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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